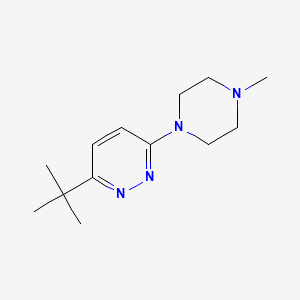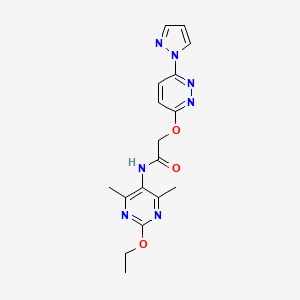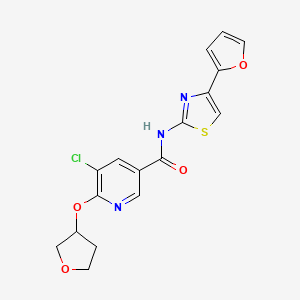
5-amino-1-(2-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(2-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as CTBTA, is a chemical compound that has been studied extensively for its potential applications in scientific research. CTBTA is a triazole-based compound that has been synthesized using a variety of methods, and has been shown to have a number of interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have been reported to exhibit antiviral properties. For instance, certain 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A . Given the structural similarity, our compound could potentially be explored for its efficacy against RNA and DNA viruses, contributing to the development of new antiviral medications.
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives is well-documented. They can inhibit the production of pro-inflammatory cytokines and may serve as a basis for designing anti-inflammatory drugs. The triazole ring in the compound could enhance this activity, making it a candidate for treating inflammatory disorders .
Anticancer Activity
Indole structures are found in many synthetic drug molecules with anticancer activity. The presence of a triazole ring can also contribute to this property, as triazole derivatives have been known to possess cytotoxic effects against various cancer cell lines. Research into the anticancer potential of our compound could lead to the discovery of novel chemotherapeutic agents .
Antimicrobial Activity
Compounds containing indole and triazole moieties have demonstrated antimicrobial effects. This suggests that our compound could be used in the development of new antimicrobial agents that might be effective against resistant strains of bacteria and fungi .
Neuroprotective and Anti-neuroinflammatory Agents
Triazole-pyrimidine hybrids have shown promise as neuroprotective and anti-neuroinflammatory agents. They can inhibit neuronal death and inflammation, which are key factors in neurodegenerative diseases. The compound , with its triazole component, might be investigated for its potential in treating conditions like Alzheimer’s disease and Parkinson’s disease .
Antidiabetic Activity
Indole derivatives have been associated with antidiabetic effects, possibly through the modulation of insulin secretion or sensitivity. The compound could be studied for its potential to serve as a new therapeutic option for diabetes management .
Antimalarial Activity
Indole derivatives have also been explored for their antimalarial properties. The compound could be investigated for its efficacy in inhibiting the growth of Plasmodium species, contributing to the fight against malaria .
Anticholinesterase Activity
Indole derivatives can act as anticholinesterase agents, which are useful in treating diseases like myasthenia gravis and Alzheimer’s disease. The compound’s potential for inhibiting cholinesterase enzymes could be a valuable area of research .
Propriétés
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-26-14-7-4-5-12(9-14)10-21-18(25)16-17(20)24(23-22-16)11-13-6-2-3-8-15(13)19/h2-9H,10-11,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMOSZXHPCJACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(2-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(Diethylamino)propyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869021.png)
![2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B2869022.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2869024.png)
![2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2869026.png)
![1-heptyl-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2869029.png)

![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B2869031.png)

![Tert-butyl 7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B2869035.png)



![5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2869042.png)
![2-Chloro-1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2869043.png)